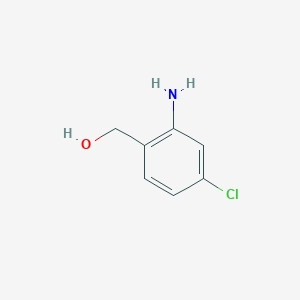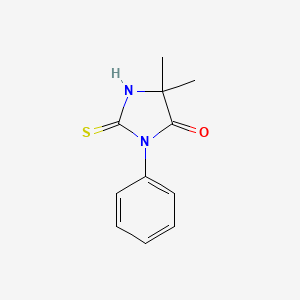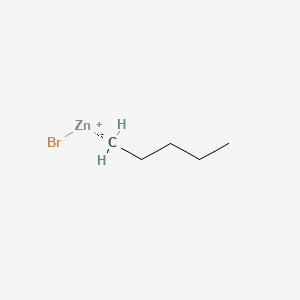
1-Pentylzinc bromide
Descripción general
Descripción
1-Pentylzinc Bromide is a biomedical reagent used in pharmaceutical chemistry . It is primarily employed in medicine synthesis, where it adds pentyl groups to organic molecules, aiding in the development of drugs that treat a variety of diseases .
Synthesis Analysis
There are various methods for synthesizing 1-Pentylzinc bromide, including the reaction between pentyl halides and metallic zinc, the reaction between pentyl lithium and zinc chloride, and the reaction between pentyl Grignard reagent and zinc chloride. The synthesis process involves the addition of pentyl halides to a solution of metallic zinc or zinc salts in anhydrous solvent, followed by stirring and heating.Molecular Structure Analysis
The molecular formula of 1-Pentylzinc bromide is C5H11BrZn . Its InChI is InChI=1S/C5H11.BrH.Zn/c1-3-5-4-2;;/h1,3-5H2,2H3;1H;/q-1;;+2/p-1 , and its Canonical SMILES is CCCC [CH2-]. [Zn+]Br .Chemical Reactions Analysis
1-Pentylzinc bromide is a key reagent in organic synthesis, utilized for various applications, including Grignard reactions, Negishi couplings, and more.Physical And Chemical Properties Analysis
1-Pentylzinc bromide is a colorless to yellowish liquid with a significant odor. It has a molecular weight of 216.4 g/mol. Its density is 0.965 . The compound is sensitive to air, water, and light, and it should be kept in a well-sealed container and stored under an inert atmosphere.Aplicaciones Científicas De Investigación
Catalysis in Organic Synthesis
1-Pentylzinc bromide plays a significant role in organic synthesis. It has been used in the catalysis of Michael addition reactions, a key process in the construction of carbon-carbon and carbon-heteroatom bonds in organic compounds. For instance, 1-pentyl-3-methylimidazolium bromide efficiently catalyzes the Michael addition of thiols to conjugated alkenes, eliminating the need for other solvents or catalysts (Ranu & Dey, 2004).
Ionic Liquid and Surfactant Behavior
This compound is also relevant in the study of ionic liquids and surfactants. Research on 1-pentyl-3-methylimidazolium bromide has contributed to understanding the aggregation behavior of cationic and anionic surfactants in aqueous solutions. It helps in determining the critical micellar concentration and studying the thermodynamics of micellization processes (Kumar, Sharma, & Katal, 2018).
Interaction with Amino Acids
Research involving 1-methyl-3-pentylimidazolium bromide has explored its interactions with amino acids. These studies are crucial in understanding the solute-solvent interactions and the impact of ionic liquids on biological molecules. This type of research can offer insights into the design of new drugs and biomaterials (Kumar, Chadha, Verma, & Singla, 2017).
Synthesis of Organic Compounds
1-Pentylzinc bromide is utilized in the synthesis of various organic compounds, such as thioethers and thioesters. Its role in facilitating these reactions without the need for additional solvents at room temperature makes it a valuable tool in green chemistry (Ranu & Jana, 2005).
Dehydration Effects in Solutions
It has also been studied for its dehydration effects on solutions, particularly in D-glucose solutions. Understanding these effects is vital for applications in food science and pharmaceuticals, where the interaction of sugars with other compounds is critical (Shekaari & Kazempour, 2012).
Preparation of Alkylzinc Reagents
1-Pentylzinc bromide is essential in the preparation of alkylzinc reagents. These reagents are crucial intermediates in many organic synthesis reactions, including cross-coupling reactions that form the backbone of many synthetic pathways in pharmaceuticals and materials science (Huo, 2003)
Mecanismo De Acción
Pharmacokinetics
It adds pentyl groups to organic molecules, aiding in the development of drugs that treat a variety of diseases .
Result of Action
The primary result of 1-Pentylzinc bromide’s action is the formation of new carbon-carbon bonds. This is a crucial step in the synthesis of complex organic molecules, including many pharmaceuticals . By adding pentyl groups to these molecules, 1-Pentylzinc bromide can aid in the development of drugs that treat a variety of diseases .
Propiedades
IUPAC Name |
bromozinc(1+);pentane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11.BrH.Zn/c1-3-5-4-2;;/h1,3-5H2,2H3;1H;/q-1;;+2/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIMWKWOZHMGSHS-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[CH2-].[Zn+]Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11BrZn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Pentylzinc bromide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



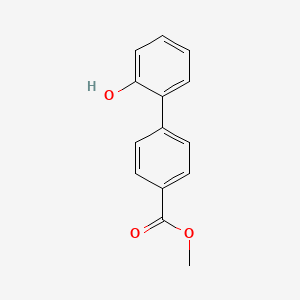
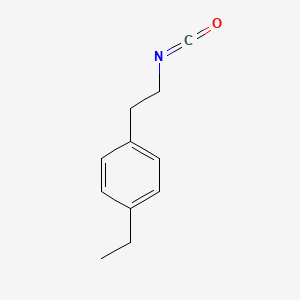
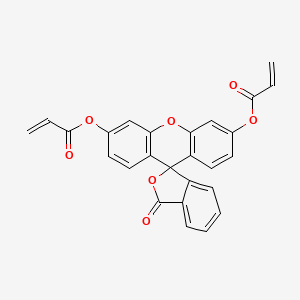

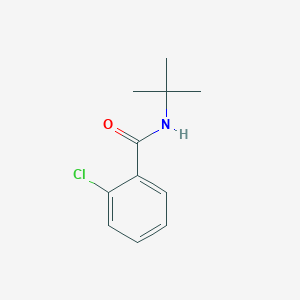
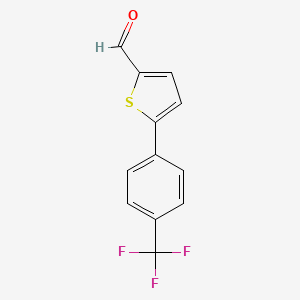
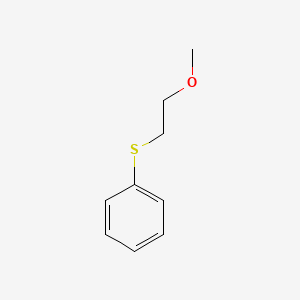

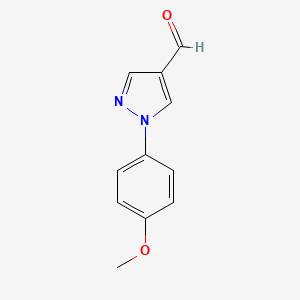

![1-(3-Chloropropyl)-3,5,7,9,11,13,15-heptakis(2-methylpropyl)pentacyclo[9.5.1.13,9.15,15.17,13]octasiloxane](/img/structure/B1598738.png)
